molecular formula C17H16ClN3S B11516726 (2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine

(2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine

Cat. No.: B11516726
M. Wt: 329.8 g/mol
InChI Key: UTCAUFBQVFIHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloroaniline with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then cyclized with a thioamide to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Nucleophiles (e.g., hydroxylamine, ammonia), solvents (e.g., ethanol, water), and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Hydroxylated or aminated thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-4-(4-bromophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine: Similar structure with a bromine atom instead of chlorine.

    (2Z)-4-(4-methylphenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine: Similar structure with a methyl group instead of chlorine.

    (2Z)-4-(4-nitrophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine: Similar structure with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in (2Z)-4-(4-chlorophenyl)-N,N-dimethyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine imparts unique chemical properties, such as increased electron-withdrawing effects, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C17H16ClN3S

Molecular Weight

329.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N,N-dimethyl-2-phenylimino-1,3-thiazol-3-amine

InChI

InChI=1S/C17H16ClN3S/c1-20(2)21-16(13-8-10-14(18)11-9-13)12-22-17(21)19-15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

UTCAUFBQVFIHRN-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.